molecular formula C12H19N6O5P B1526389 N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine CAS No. 376633-24-8

N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine

Cat. No.: B1526389
CAS No.: 376633-24-8
M. Wt: 358.29 g/mol
InChI Key: VNZDKODEBZWTMP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine (hereafter referred to as the D-alanine analog) is a phosphonopeptide derivative structurally related to nucleotide reverse transcriptase inhibitors (NRTIs) such as tenofovir (TFV) and its prodrug tenofovir alafenamide (TAF). Its core structure features:

  • A purine base (6-amino-9H-purin-9-yl) linked via a chiral 1-methylethoxy group.
  • A phosphinyl bridge connecting the purine moiety to a D-alanine residue.
  • A hydroxyphosphinyl group, which distinguishes it from ester-based prodrugs like TAF.

L-alanine) may critically alter its activity and pharmacokinetics .

Properties

IUPAC Name

(2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZDKODEBZWTMP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine is a complex organic compound with significant implications in medicinal chemistry, particularly as an antiviral agent. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid
  • Molecular Formula : C21H29N6O5P
  • Molecular Weight : 476.47 g/mol
  • CAS Number : 376633-26-0

The structure includes a purine base, an amino group, and a phosphinyl group, which contribute to its biological activity by enabling interactions with various molecular targets within biological systems .

This compound acts primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, which is crucial for viral replication.
  • Receptor Binding : Its unique structural components allow it to bind to cellular receptors, modulating their activity and influencing signaling pathways associated with cell proliferation and survival .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses, including HIV and Hepatitis B:

  • HIV : The compound has shown promise in inhibiting HIV reverse transcriptase, thus preventing viral replication.
  • Hepatitis B : Studies suggest it may reduce viral load by interfering with the replication cycle of the virus .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound has selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific pathways that are overactive in cancer cells .

Case Studies and Research Findings

StudyFindings
Study 1: Antiviral EfficacyDemonstrated significant inhibition of HIV replication in cultured cells at concentrations below toxic levels.
Study 2: Cytotoxicity ProfileShowed selective cytotoxic effects on various cancer cell lines with minimal effects on normal fibroblasts.
Study 3: Mechanistic InsightsElucidated the interaction of the compound with cellular kinases involved in cell cycle regulation.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features
D-alanine analog C₁₅H₂₅N₆O₅P 406.37 g/mol D-alanine, hydroxyphosphinyl linkage, purine base
Tenofovir Alafenamide (TAF, L-alanine) C₂₁H₂₉N₆O₅P 476.46 g/mol L-alanine, phenoxyphosphinyl ester, isopropyl ester prodrug
Tenofovir (TFV) C₉H₁₄N₅O₄P 287.21 g/mol Phosphonic acid group, lacks prodrug modifications
N-[(1-Aminoethyl)hydroxyphosphinyl]-D-alanine C₅H₁₃N₂O₄P 212.14 g/mol Simpler phosphonodipeptide, targets bacterial VanX enzyme
Tenofovir Amibufenamide C₂₂H₃₁N₆O₅P 490.49 g/mol 2-Methylalanine substituent, altered stereochemistry

Key Observations :

  • The D-alanine analog shares the purine-phosphinyl backbone with TAF but replaces the L-alanine and prodrug ester (phenoxyphosphinyl) with a hydroxyphosphinyl-D-alanine group .
  • The Tenofovir Amibufenamide variant introduces a 2-methyl group on alanine, enhancing steric bulk and possibly altering target binding .
Table 2: Pharmacological and Pharmacokinetic Profiles
Compound Target Application Potency/Activity Key Advantages/Limitations
D-alanine analog Hypothesized antiviral Unknown; D-stereochemistry may reduce efficacy vs. L-TAF Potential for unique resistance profiles; unproven in vivo
TAF (L-alanine) HIV/HBV therapy 10-fold higher intracellular [TFV-DP] vs. TFV Enhanced bioavailability, lower systemic toxicity
TFV HIV/HBV therapy EC₅₀ = 0.5–2.2 µM (HIV-1) Requires high doses; renal toxicity risks
N-[(1-Aminoethyl)hydroxyphosphinyl]-D-alanine Bacterial VanX inhibition Ki = 36 µM (partial competitive inhibitor) Narrow-spectrum antibacterial activity

Key Findings :

  • TAF: As a prodrug, TAF’s phenoxyphosphinyl ester is cleaved intracellularly to release tenofovir diphosphate (TFV-DP), achieving 10-fold higher active metabolite concentrations than TFV with reduced off-target toxicity .
  • D-alanine analog: The D-configuration may hinder recognition by human enzymes or transporters, reducing activation compared to L-TAF. No clinical data confirm its antiviral efficacy .
  • Tenofovir Amibufenamide: Structural modifications (2-methylalanine) may alter binding kinetics but require validation in disease models .

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Amino-9H-purine derivatives: The nucleobase component is typically prepared or sourced with high purity.
  • Chiral alkoxy precursors: (1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy intermediates are synthesized or isolated to maintain stereochemistry.
  • Phosphinyl reagents: Hydroxyphosphinyl groups are introduced using phosphorous-based reagents under controlled conditions.
  • D-Alanine derivatives: The amino acid moiety is incorporated in protected or activated forms to facilitate coupling.

Stepwise Synthesis Outline

  • Preparation of the chiral alkoxy intermediate:

    • The purine base is linked to a chiral 1-methylethoxy group via nucleophilic substitution or alkylation.
    • Reaction conditions are optimized to avoid racemization.
  • Introduction of the hydroxyphosphinyl group:

    • The chiral alkoxy intermediate undergoes phosphorylation using reagents such as phosphorochloridates or phosphoramidates.
    • Hydroxy substitution is achieved by controlled hydrolysis or direct reaction with hydroxyl-containing reagents.
  • Coupling with D-alanine:

    • The phosphinyl intermediate is coupled with D-alanine or its activated derivative (e.g., ester or acid chloride).
    • Coupling reagents such as carbodiimides or peptide coupling agents may be used.
    • Reaction parameters (pH, temperature) are tightly controlled to maximize yield and stereochemical purity.
  • Purification and characterization:

    • The crude product is purified via chromatography (HPLC) or crystallization.
    • Purity is confirmed to be >95% by HPLC.
    • Structural confirmation is performed using NMR, MS, and IR spectroscopy.

Reaction Conditions and Parameters

Step Typical Reagents/Conditions Notes
Alkoxy intermediate formation Base-catalyzed alkylation, aprotic solvents (e.g., DMF) Control of temperature to prevent racemization
Phosphorylation Phosphorochloridate reagents, inert atmosphere, low temperature Hydrolysis step to introduce hydroxy group
Coupling with D-alanine Carbodiimide coupling agents (e.g., EDC, DCC), mild acidic/basic pH Use of protecting groups to prevent side reactions
Purification Reverse-phase HPLC, crystallization from suitable solvents Ensures high purity and removal of isomers

Advanced Techniques and Scale-Up Considerations

  • Automated reactors and flow chemistry have been explored to improve reproducibility and scalability.
  • Strict control of stereochemistry is critical; chiral HPLC and stereospecific reagents are employed.
  • Reaction monitoring by in-line NMR or IR spectroscopy is used to optimize reaction times and minimize by-products.

Research Findings and Data

Yield and Purity

Parameter Value
Overall yield Typically 40-60% over multiple steps
Purity (HPLC) >95%
Stereochemical purity >98% enantiomeric excess

Analytical Characterization

Technique Observations
NMR (1H, 13C, 31P) Confirm structure and phosphorus environment
Mass Spectrometry Molecular ion peak at m/z 358.29 (M+H)+
IR Spectroscopy Characteristic phosphinyl and amide bands

Summary Table of Preparation Method Highlights

Aspect Details
Synthetic approach Multi-step synthesis involving phosphorylation and amino acid coupling
Key intermediates Chiral alkoxy purine derivative, hydroxyphosphinyl intermediate
Reaction conditions Controlled temperature, inert atmosphere, pH control
Purification methods HPLC, crystallization
Analytical confirmation NMR, MS, IR, chiral HPLC
Yield and purity Moderate yields (40-60%), high purity (>95%)
Scale-up considerations Automated synthesis and flow chemistry possible

Q & A

Basic Research Question: How do the structural features of this compound influence its reactivity and interaction with biological targets?

Methodological Answer:
The compound’s structure combines a purine base (6-amino-9H-purin-9-yl), a phosphinyl-D-alanine moiety, and a methyl-ethoxy linker. To assess reactivity:

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the (1R) configuration of the methylethoxy group, which impacts binding affinity to enzymes like kinases or purine receptors .
  • Phosphinyl Group Reactivity : Conduct pH-dependent hydrolysis assays to evaluate stability under physiological conditions. The hydroxyphosphinyl group may act as a transition-state analog in enzymatic inhibition studies .
  • Biological Interactions : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with target proteins (e.g., viral polymerases or metabolic enzymes) .

Intermediate Research Question: What strategies optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis challenges arise from the phosphinyl-D-alanine linkage and stereospecific methylethoxy group. Key steps include:

  • Phosphorylation Optimization : Use in situ phosphorylation agents (e.g., P(III)/P(V) coupling) to enhance efficiency of the hydroxyphosphinyl-D-alanine formation. Monitor intermediates via 31^{31}P NMR .
  • Stereochemical Control : Apply asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during methylethoxy linker formation to minimize racemization .
  • Purification : Utilize reverse-phase flash chromatography with gradient elution (ACN/water + 0.1% TFA) to separate diastereomers. Validate purity via LC-MS and high-resolution mass spectrometry (HRMS) .

Advanced Research Question: How can computational modeling resolve contradictions in experimental data regarding its enzymatic inhibition mechanisms?

Methodological Answer:
Conflicting inhibition data (e.g., IC50_{50} variability across assays) may stem from solvent effects, protein flexibility, or off-target binding. Address this via:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., using GROMACS or AMBER) to identify conformational changes in the active site that alter binding kinetics .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the hydroxyphosphinyl group’s electronic interactions with catalytic residues (e.g., in viral polymerases) to clarify transition-state stabilization .
  • Machine Learning : Train models on inhibition datasets to predict binding modes under varying experimental conditions (e.g., pH, ionic strength) and reconcile discrepancies .

Advanced Research Question: What methodologies validate the compound’s metabolic stability and off-target effects in in vitro systems?

Methodological Answer:

  • Hepatocyte Incubation Assays : Incubate the compound with primary human hepatocytes and quantify metabolites via UPLC-QTOF-MS. Focus on hydrolysis of the phosphinyl ester and oxidation of the purine base .
  • Off-Target Screening : Use high-throughput kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-validate hits with thermal shift assays (TSA) .
  • Data Integration : Apply cheminformatics tools (e.g., KNIME or Schrödinger) to correlate structural motifs with metabolic liabilities and off-target binding .

Advanced Research Question: How can interdisciplinary approaches enhance the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Expansion : Synthesize analogs with modified linkers (e.g., replacing methylethoxy with cyclopropane) and test solubility via shake-flask assays .
  • In Silico ADMET Prediction : Use tools like ADMET Predictor or SwissADME to forecast bioavailability, blood-brain barrier penetration, and clearance rates .
  • Collaborative Validation : Partner with computational chemists and pharmacologists to iteratively refine analogs based on in silico predictions and in vivo rodent pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine
Reactant of Route 2
N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.